Azido-PEG6-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation Applications

Field: Biochemistry and Molecular Biology

Application: Azido-PEG6-NHS ester is used in bioconjugation applications. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Method: The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry.

Results: The result is a stable triazole linkage.

Synthesis of Antibody-Drug Conjugates (ADCs)

Field: Pharmaceutical Sciences

Application: Azido-PEG6-NHS ester is a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

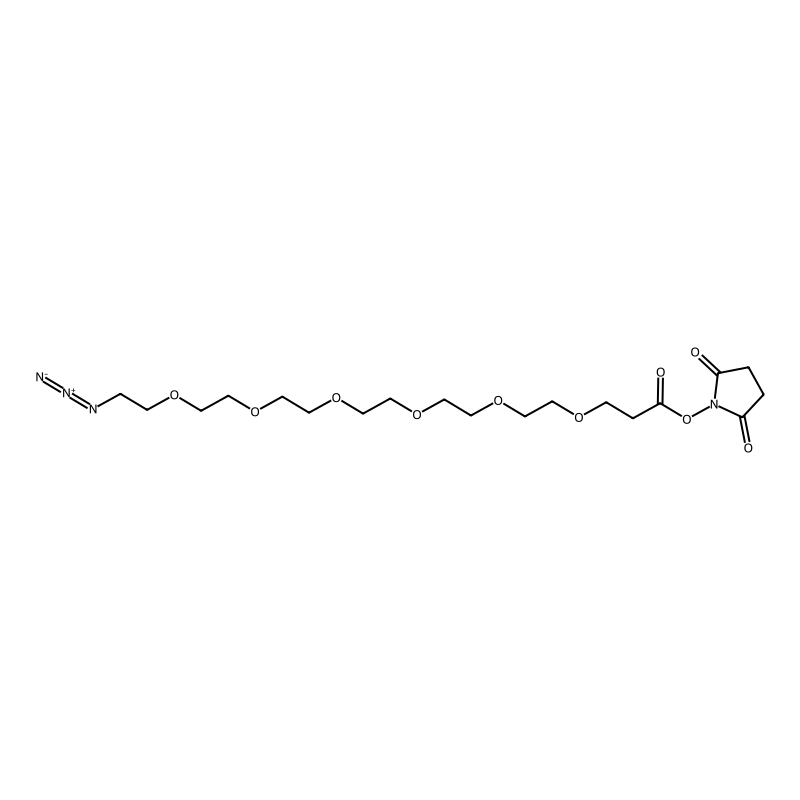

Azido-PEG6-NHS ester is a specialized chemical compound used primarily in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). This compound features a hydrophilic polyethylene glycol (PEG) spacer consisting of six ethylene glycol units, which enhances its solubility in aqueous environments. The molecular formula for Azido-PEG6-NHS ester is C19H32N4O10, and it has a molecular weight of 476.48 g/mol. The compound contains two functional groups: an azide group (N₃) and a N-hydroxysuccinimide (NHS) ester, which are linked via the PEG chain. This structure allows for versatile applications in bioconjugation and targeted drug delivery systems .

Azido-PEG6-NHS ester does not possess a specific mechanism of action within biological systems. Its primary function is to act as a bridge between biomolecules and other functional groups through its two reactive ends.

The NHS ester end covalently binds to a biomolecule, while the azide group serves as a handle for further conjugation via click chemistry. This allows researchers to create customized bioconjugates with desired properties, such as improved stability, targeting ability, or functionality.

- Skin and eye irritation: Although not highly toxic, it can cause irritation upon contact.

- Respiratory irritation: Inhalation of dust or aerosols should be avoided.

- Proper handling: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction facilitates the formation of stable triazole linkages when reacted with alkynes.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper catalysis, making it suitable for biological applications where copper may be detrimental.

These reactions highlight the compound's utility in creating complex bioconjugates and its role in drug delivery systems .

Azido-PEG6-NHS ester has significant biological relevance due to its application in the synthesis of ADCs and PROTACs. In ADCs, it serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. In PROTACs, it links two ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation of proteins within cells. This dual functionality underscores its importance in advancing therapeutic strategies against various diseases, particularly cancer .

The synthesis of Azido-PEG6-NHS ester typically involves several steps:

- Synthesis of PEG Derivative: A PEG derivative is synthesized by polymerization techniques to obtain the desired length (six units).

- Functionalization: The PEG backbone is then functionalized with an azide group and an NHS ester. This can be achieved through reactions involving suitable reagents that introduce these functional groups onto the PEG chain.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

This multi-step synthesis allows for precise control over the functionalization and properties of the resulting compound .

Azido-PEG6-NHS ester is utilized in various applications:

- Antibody-Drug Conjugates: As a linker to attach cytotoxic agents to antibodies for targeted cancer therapy.

- PROTAC Development: In the creation of bifunctional molecules that induce targeted protein degradation.

- Bioconjugation: Facilitating the attachment of biomolecules for research and therapeutic purposes.

- Click Chemistry: Serving as a reagent in click chemistry protocols for labeling and tracking biomolecules in biological systems .

Interaction studies involving Azido-PEG6-NHS ester focus on its reactivity with other biomolecules, particularly through click chemistry mechanisms. These studies assess how effectively the azide group reacts with alkyne-containing compounds under various conditions, including different pH levels and temperatures. Understanding these interactions is crucial for optimizing bioconjugation strategies and enhancing the efficacy of drug delivery systems .

Several compounds exhibit similarities to Azido-PEG6-NHS ester, particularly those used as linkers in bioconjugation. Here are some comparable compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Maleimide-PEG | Maleimide | Reacts with thiols; commonly used in bioconjugation |

| NHS-PEG | N-hydroxysuccinimide | Versatile linker; reacts with amines |

| Azido-PEG4-NHS ester | Azide & NHS ester | Shorter PEG chain; used similarly but less hydrophilic |

| DBCO-PEG | DBCO (dibenzocyclooctyne) | Strain-promoted cycloaddition; faster than traditional methods |

Azido-PEG6-NHS ester stands out due to its unique combination of hydrophilicity from the PEG spacer and reactivity from both azide and NHS groups, making it particularly effective for applications requiring solubility and efficient conjugation .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.